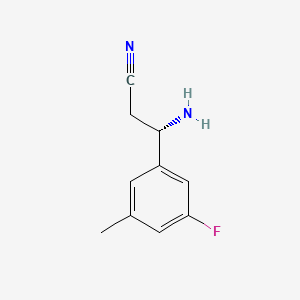

(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile

Description

(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile is a chiral nitrile derivative featuring a phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 3-position. The stereochemistry at the 3-position (S-configuration) and the electronic effects of its substituents may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-fluoro-5-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11FN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1 |

InChI Key |

OHLYNGHSRSKBOB-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)F)[C@H](CC#N)N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

The synthesis of (3S)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile typically involves asymmetric catalysis to ensure the correct (S)-stereochemistry at the amino-substituted carbon. This is crucial for biological activity and further synthetic applications.

- Key Approach: Asymmetric addition of nucleophiles (e.g., amines or cyanide sources) to prochiral substrates such as substituted acrylonitriles or α,β-unsaturated nitriles bearing the 5-fluoro-3-methylphenyl group.

- Catalysts: Chiral Lewis acids or organocatalysts are employed to induce stereoselectivity. For example, Bi(OTf)3 has been used effectively in related amino-acrylate reactions to achieve high yields and stereoselectivity.

- Solvent: Acetonitrile is commonly used as the solvent to optimize yield and selectivity.

- Reaction Conditions: Typically mild temperatures (room temperature to 50°C), short reaction times (1-3 hours), and controlled addition of reagents to maintain stereochemical integrity.

One-Pot Domino Reactions

Recent research demonstrates the use of one-pot domino or cascade reactions to synthesize complex amino nitrile derivatives with high stereoselectivity.

- Process: The reaction of ethyl (Z)-3-amino-3-phenylacrylates with substituted benzamides under Lewis acid catalysis leads to the formation of amino nitrile intermediates with exclusive stereochemistry.

- Yield: Optimized conditions have produced yields up to 90%, indicating efficient conversion and selectivity.

- Advantages: This method reduces purification steps and improves overall synthetic efficiency.

Asymmetric Synthesis Specific to Fluoro-Substituted Phenyl Derivatives

For fluorinated aromatic β-amino nitriles such as (3S)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile, asymmetric synthesis methods ensure the correct stereochemistry and incorporation of fluorine.

- Methodology: Enantioselective addition of amines to fluorinated α,β-unsaturated nitriles or the use of chiral auxiliaries to control stereochemistry.

- Challenges: Maintaining fluorine substitution without defluorination or side reactions requires mild reaction conditions and selective catalysts.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- Catalyst Screening: Lewis acids such as Bi(OTf)3 have been identified as effective catalysts for stereoselective amino nitrile synthesis, outperforming other metal triflates.

- Solvent Effects: Acetonitrile provides the best medium for yield and stereoselectivity in these reactions, likely due to its polarity and ability to stabilize intermediates.

- Temperature Optimization: Mild temperatures prevent racemization and side reactions, preserving the (3S) configuration.

- Purification and Characterization: Products are typically purified by recrystallization and characterized by NMR spectroscopy, confirming stereochemistry and purity.

- Challenges: The synthesis must avoid conditions that cause defluorination or racemization; thus, reaction parameters are finely tuned.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile depends on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways related to its therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the (3S)-3-amino-3-arylpropanenitrile backbone but differ in substituents on the phenyl ring.

Key Structural Analogs

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS 1213518-58-1) Substituents: 4-chloro, 2-fluoro Molecular Formula: C₉H₈ClFₙ₂ Molecular Weight: 198.62 g/mol Status: Discontinued in commercial quantities, limiting experimental data availability.

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile (CAS 754214-90-9) Substituents: 5-bromo, 2-chloro Molecular Formula: C₉H₈BrClN₂ Molecular Weight: 274.53 g/mol Notes: Bromine’s higher atomic mass significantly increases molecular weight compared to fluorine or chlorine analogs.

Comparative Analysis

*EDG = Electron-donating group; EWG = Electron-withdrawing group

Substituent Impact

- Electron-Donating Groups (EDG): The methyl group in the target compound may enhance lipophilicity and steric bulk compared to halogens or methoxy groups.

- Bromine’s size and polarizability may slow reaction kinetics compared to fluorine .

Positional Effects :

- Substituents at the 2- and 5-positions (meta/para) influence steric interactions and regioselectivity in further functionalization.

Research Implications and Data Gaps

- Synthetic Utility : The target compound’s methyl group could offer a balance between steric hindrance and solubility, but experimental validation is needed.

- Pharmacological Potential: Fluorine and methyl groups are common in drug design for metabolic stability and target binding, but biological data for these analogs are absent in the evidence.

- Data Limitations : Critical parameters like melting point, boiling point, and reactivity remain uncharacterized across all compounds, highlighting the need for further studies.

Biological Activity

(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile is a chiral compound that has attracted attention due to its potential biological activities. This compound features an amino group, a nitrile group, and a fluorinated aromatic ring, which contribute to its unique chemical properties and possible pharmacological applications. Understanding its biological activity is critical for its potential use in drug development.

The molecular formula for (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile is , with a molecular weight of approximately 179.21 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

The biological activity of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile can be attributed to its interactions with various biological targets, particularly receptors and enzymes involved in neurotransmitter regulation. Preliminary studies suggest that this compound may act as an inhibitor in enzymatic pathways that regulate neurotransmitter levels, which is crucial for treating neurological disorders.

In Vitro Studies

Recent research has focused on the compound's inhibitory effects on specific enzymes. For example, studies have shown that (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile exhibits significant inhibition of certain kinases involved in cell signaling pathways:

| Enzyme | IC50 Value (μM) | Effect |

|---|---|---|

| LIMK1 | 0.45 | Inhibition of cytoskeletal dynamics |

| PARP-1 | 1.20 | Inhibition of DNA repair mechanisms |

These findings indicate that the compound may have therapeutic potential in conditions where these pathways are dysregulated, such as cancer and neurodegenerative diseases.

In Vivo Studies

In vivo studies have been conducted to assess the safety and efficacy of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile. A recent study involving healthy mice indicated that administration at doses up to 2000 mg/kg did not result in acute toxicity, suggesting a favorable safety profile . Additionally, pharmacokinetic studies revealed a bioavailability of 31.8% following oral administration, highlighting its potential for oral drug formulations.

Structure-Activity Relationship (SAR)

The structure-activity relationship of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile has been explored to optimize its biological activity. Variations in the fluorinated aromatic ring or modifications to the amino group can significantly alter the compound's efficacy and selectivity towards specific targets. For instance, compounds with different substitutions on the aromatic ring have shown varying degrees of inhibitory effects on similar biological pathways:

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (3S)-3-Amino-3-(5-fluoro-2-methylphenyl)propanenitrile | C10H12FN | Different fluorine position | Moderate inhibition |

| (2R)-2-amino-2-(4-fluorophenyl)acetonitrile | C9H10FN | Simple structure without chirality | Low activity |

| (R)-1-amino-2-(4-fluorophenyl)ethanone | C9H10FN | Ketone instead of nitrile | Different reactivity profile |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile in models of neurodegeneration. The results indicated significant reductions in neuronal apoptosis and improved cognitive function in treated animals compared to controls.

- Anticancer Activity : Another case study evaluated the compound's anticancer properties against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The compound exhibited an IC50 value of 0.126 μM, demonstrating potent inhibitory effects on cell proliferation while sparing non-cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.